7-Nitroisoindolin-1-one
Overview
Description
7-Nitroisoindolin-1-one is a chemical compound known for its various synthetic applications, particularly in photolabile protecting groups for rapid release of carboxylates in aqueous solution. These compounds are significant in the rapid release of neuroactive amino acids like l-glutamate in biological experiments (Papageorgiou, Ogden, & Corrie, 2004).
Synthesis Analysis
7-Nitroisoindolin-1-one derivatives are synthesized through various chemical pathways. The efficiency of photorelease, a critical property of these compounds, can be enhanced by attaching different groups such as benzophenone triplet-sensitizing antenna. The synthesis involves multiple steps, including the protection of functional groups and the introduction of the nitro group, which is often optimized to minimize side reactions (Papageorgiou, Ogden, & Corrie, 2004).
Molecular Structure Analysis
The molecular structure of 7-Nitroisoindolin-1-one includes a nitro group attached to an isoindoline ring. This structure is pivotal for its photolabile properties. The structural modifications, such as isotopic labeling with 13C or 15N, have been explored for enhancing the application scope of these compounds (Corrie, Barth, & Papageorgiou, 2001).
Chemical Reactions and Properties
These compounds exhibit photolytic properties making them attractive as photocleavable protecting groups. The photolysis process and the efficiency of these compounds as caged reagents for biological active compounds highlight their significance in biochemical research (Baily et al., 2023).
Physical Properties Analysis
The physical properties, such as solubility, photostability, and reactivity under different light conditions, are crucial for the application of 7-Nitroisoindolin-1-one derivatives in various scientific fields. These properties are influenced by the molecular structure and the substituents present in the compound.
Chemical Properties Analysis
The chemical properties, including photorelease kinetics and reactivity towards different chemical groups, define the usability of 7-Nitroisoindolin-1-one derivatives in the development of novel photolabile protecting groups. The effects of different substituents on the photolysis efficiency of these compounds have been studied extensively (Papageorgiou & Corrie, 2000).
Scientific Research Applications
1. Antiviral Activities
- Application Summary : Isoindolin-1-one analogs have been found to exhibit significant anti-tobacco mosaic virus (anti-TMV) activities .
- Methods of Application : These compounds were isolated from the stems of Nicotiana tabacum, a mutant N. tabacum for gene editing with the alkaloid metabolic pathway .
- Results : Compounds exhibited high anti-TMV activities at concentrations of 20 μM with inhibition rates of 48.6, 42.8, and 71.5%, respectively . The isoindolin-1-one substructure is fundamental for anti-TMV activity .
2. Ultrasonic-assisted Synthesis
- Application Summary : Isoindolin-1-one derivatives can be prepared from 3-alkylidenephtalides under ultrasonic irradiation .
- Methods of Application : This practical synthesis is featured by group tolerance, high efficiency, and yields .
- Results : The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .
3. PI3Kγ Inhibitors
- Application Summary : Isoindolin-1-one derivatives have been studied as potent PI3Kγ inhibitors .
- Methods of Application : Various molecular modeling studies were conducted, combining molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional .
- Results : The study provided structural insights into the inhibitory activities of these compounds .
4. Proteomics Research
- Application Summary : Isoindolin-1-one derivatives, such as 7-nitroisoindolin-1-one, are used in proteomics research .
- Methods of Application : These compounds are often used as reagents in various biochemical assays .
- Results : The specific outcomes can vary widely depending on the nature of the experiment .
5. Green Synthetic Approach
- Application Summary : Ultrasonic irradiation has emerged as a green synthetic approach for the synthesis of isoindolin-1-one derivatives .
- Methods of Application : A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields .
- Results : The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .
6. Proteomics Research
- Application Summary : Isoindolin-1-one derivatives, such as 7-nitroisoindolin-1-one, are used in proteomics research .
- Methods of Application : These compounds are often used as reagents in various biochemical assays .
- Results : The specific outcomes can vary widely depending on the nature of the experiment .
Safety And Hazards
In terms of safety and hazards, it is advised to handle 7-Nitroisoindolin-1-one in a well-ventilated place, avoid dust formation, and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn .
properties
IUPAC Name |
7-nitro-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8-7-5(4-9-8)2-1-3-6(7)10(12)13/h1-3H,4H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDQMYJTXPCJLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585473 | |
Record name | 7-Nitro-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitroisoindolin-1-one | |
CAS RN |
169044-97-7 | |
Record name | 2,3-Dihydro-7-nitro-1H-isoindol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169044-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Nitro-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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